4,4,4-trifluoro-N-(pyrimidin-2-yl)butanamide
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Overview
Description
4,4,4-Trifluoro-N-(pyrimidin-2-yl)butanamide: is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. The presence of trifluoromethyl groups and a pyrimidine moiety makes it a valuable compound in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Large-scale production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of recyclable chiral auxiliaries and efficient purification techniques are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-N-(pyrimidin-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities. Its unique structure allows for the creation of libraries of compounds for drug discovery .
Biology: In biological research, 4,4,4-trifluoro-N-(pyrimidin-2-yl)butanamide is studied for its potential anti-fibrotic and anti-cancer properties. It has shown promising results in inhibiting collagen expression and hydroxyproline content in cell culture studies .
Medicine: The compound is being explored for its potential use in developing new pharmaceuticals, particularly in the treatment of fibrosis and cancer .
Industry: In the industrial sector, it is used in the development of advanced materials and as a building block for various chemical syntheses .
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(pyrimidin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, while the pyrimidine moiety interacts with nucleic acids and enzymes. This dual interaction leads to the inhibition of key biological processes, such as collagen synthesis in fibrosis .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-1-(naphthalen-2-yl)-1,3-butanedionate
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedionate
- Acetylacetonate derivatives
Uniqueness: 4,4,4-Trifluoro-N-(pyrimidin-2-yl)butanamide stands out due to its combination of a trifluoromethyl group and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H8F3N3O |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-pyrimidin-2-ylbutanamide |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)3-2-6(15)14-7-12-4-1-5-13-7/h1,4-5H,2-3H2,(H,12,13,14,15) |
InChI Key |
YGHNDOAWHBVCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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